molecular formula C9H9NO2 B11761655 7-methoxy-1H-indol-5-ol

7-methoxy-1H-indol-5-ol

Cat. No.: B11761655
M. Wt: 163.17 g/mol
InChI Key: LLTKJHRWDANSHY-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indol-5-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indol-5-ol typically involves the methoxylation of indole derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the methoxylation process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can have significant biological and chemical properties .

Scientific Research Applications

7-Methoxy-1H-indol-5-ol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in cellular processes and potential as a therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-methoxy-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation. This binding can lead to significant therapeutic effects, including anticancer and antiviral activities .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-indol-5-ol is unique due to its methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent compared to other indole derivatives .

Properties

IUPAC Name

7-methoxy-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-5-7(11)4-6-2-3-10-9(6)8/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKJHRWDANSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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